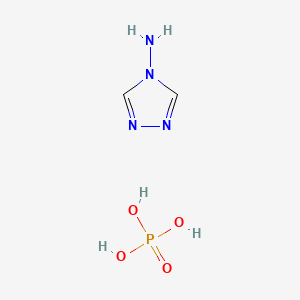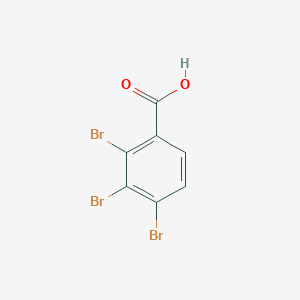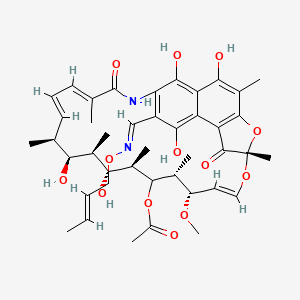
3-Formylrifamycin SV O-(2-butenyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-(2-butenyl)oxime: is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its modifications, which enhance its efficacy and stability. Rifamycins are primarily used to treat bacterial infections, including tuberculosis and leprosy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylrifamycin SV O-(2-butenyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-butenyl)hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The process involves:
Step 1: Formation of 3-formylrifamycin SV from rifamycin S.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formylrifamycin SV O-(2-butenyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxime derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Formylrifamycin SV O-(2-butenyl)oxime is used as an intermediate in the synthesis of more complex rifamycin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. Its modifications provide insights into how structural changes can affect antibacterial activity .
Medicine: Medically, this compound is investigated for its potential to treat resistant bacterial infections. Its enhanced stability and efficacy make it a promising candidate for new antibiotic therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and production of new antibiotic formulations. Its properties make it suitable for large-scale production and application .
Mécanisme D'action
3-Formylrifamycin SV O-(2-butenyl)oxime exerts its effects by inhibiting bacterial RNA polymerase, an enzyme crucial for bacterial RNA synthesis. By binding to the DNA-dependent RNA polymerase, it prevents the transcription of bacterial DNA into RNA, thereby inhibiting bacterial growth and replication . This mechanism is similar to other rifamycin derivatives but with enhanced efficacy due to its structural modifications .
Comparaison Avec Des Composés Similaires
Rifampicin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.
Rifamycin S: The precursor to many rifamycin derivatives, including 3-Formylrifamycin SV.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Uniqueness: 3-Formylrifamycin SV O-(2-butenyl)oxime is unique due to its oxime modification, which enhances its stability and efficacy compared to other rifamycin derivatives. This modification allows for better binding to bacterial RNA polymerase and improved antibacterial activity .
Propriétés
Numéro CAS |
41887-54-1 |
|---|---|
Formule moléculaire |
C42H54N2O13 |
Poids moléculaire |
794.9 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-[(E)-but-2-enoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H54N2O13/c1-11-12-17-55-43-19-27-32-37(50)30-29(36(27)49)31-39(25(7)35(30)48)57-42(9,40(31)51)54-18-16-28(53-10)22(4)38(56-26(8)45)24(6)34(47)23(5)33(46)20(2)14-13-15-21(3)41(52)44-32/h11-16,18-20,22-24,28,33-34,38,46-50H,17H2,1-10H3,(H,44,52)/b12-11+,14-13+,18-16+,21-15+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38?,42-/m0/s1 |
Clé InChI |
XYOBOMQKFBXUHF-BDRVZWLDSA-N |
SMILES isomérique |
C/C=C/CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H](C([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
SMILES canonique |
CC=CCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


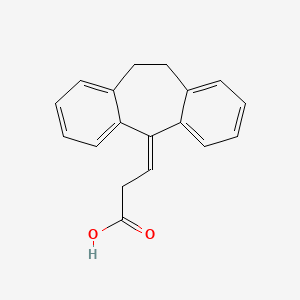
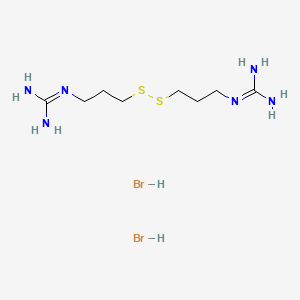

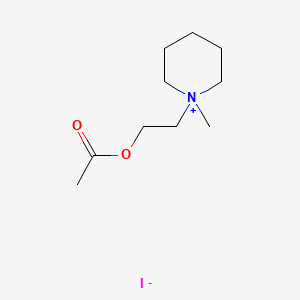
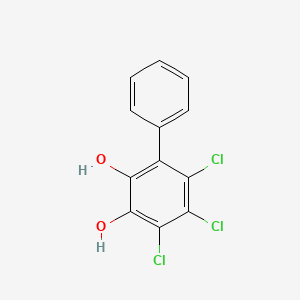
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
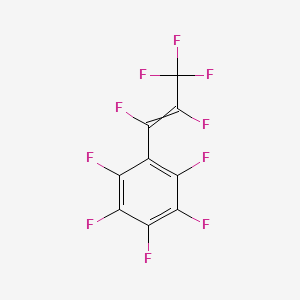
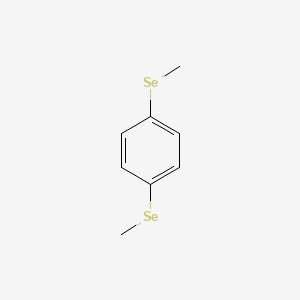
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)

![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
